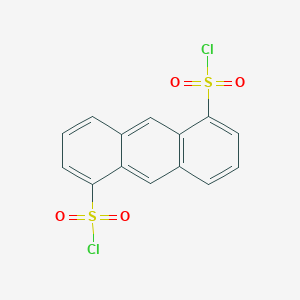

1,5-Anthracenedisulfonyl chloride

Description

1,5-Anthracenedisulfonyl chloride is an aromatic disulfonyl chloride derivative characterized by two sulfonyl chloride (-SO$_2$Cl) groups attached to the 1- and 5-positions of the anthracene backbone. This compound belongs to a class of highly reactive intermediates used in synthesizing polymers, dyes, and light-sensitive materials . Its structure combines the extended π-conjugation of anthracene with the electrophilic reactivity of sulfonyl chlorides, making it valuable for applications requiring controlled crosslinking or functionalization. For example, it is employed in the synthesis of light-sensitive polysulfonates for photographic reproduction, where its reactivity and stability under specific conditions are critical .

Properties

CAS No. |

17407-99-7 |

|---|---|

Molecular Formula |

C14H8Cl2O4S2 |

Molecular Weight |

375.2 g/mol |

IUPAC Name |

anthracene-1,5-disulfonyl chloride |

InChI |

InChI=1S/C14H8Cl2O4S2/c15-21(17,18)13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)22(16,19)20/h1-8H |

InChI Key |

UNNDNVFLXKGUES-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=C(C=CC=C3S(=O)(=O)Cl)C=C2C(=C1)S(=O)(=O)Cl |

Canonical SMILES |

C1=CC2=CC3=C(C=CC=C3S(=O)(=O)Cl)C=C2C(=C1)S(=O)(=O)Cl |

Synonyms |

1,5-Anthracenedisulfonyl chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 1,5-anthracenedisulfonyl chloride are influenced by its structural and electronic properties. Below is a systematic comparison with analogous aromatic disulfonyl chlorides:

Table 1: Key Properties of Aromatic Disulfonyl Chlorides

Key Findings from Comparative Studies

Reactivity :

- This compound exhibits balanced reactivity due to moderate electron-withdrawing effects from sulfonyl groups and the anthracene core’s conjugation. This contrasts with 1-nitro-3,6-naphthalenedisulfonyl chloride, where the nitro group amplifies electrophilicity, making it prone to rapid hydrolysis .

- Biphenyldisulfonyl chlorides (e.g., 4,4'-biphenyldisulfonyl chloride) display lower steric hindrance, enabling efficient polymerization in linear architectures .

Stability :

- Chlorinated derivatives like 1-chloro-3,5-naphthalenedisulfonyl chloride show reduced thermal stability due to steric strain between substituents. In contrast, this compound’s planar anthracene system enhances thermal resilience .

Application-Specific Performance :

- Light-sensitive polymers derived from this compound outperform naphthalene analogs in photoresolution due to anthracene’s superior UV absorption .

- Biphenyldisulfonyl chlorides are preferred for ion-exchange membranes owing to their symmetrical structures and hydrolytic stability .

Critical Analysis of Research Trends

Recent studies highlight the following trends:

- Synthetic Optimization : Methods to reduce byproducts in this compound synthesis (e.g., controlled Cl$_2$ gas introduction) have improved yields by 15–20% compared to traditional routes .

- Environmental Concerns : Chlorinated derivatives (e.g., 1-chloro-2,7-naphthalenedisulfonyl chloride) face regulatory scrutiny due to persistence in ecosystems, whereas anthracene-based variants are more biodegradable .

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

Chlorosulfonic acid (ClSO₃H) serves as both a sulfonating agent and a solvent in industrial-scale reactions. For disubstitution, excess ClSO₃H (≥5 molar equivalents per anthracene) is required to drive the reaction to completion. The process involves:

-

Initial Sulfonation : Anthracene reacts with ClSO₃H at 125–130°C for 2–3 hours, forming anthracene-1,5-disulfonic acid.

-

Chlorination : Subsequent addition of a chlorinating agent (e.g., thionyl chloride, SOCl₂) converts sulfonic acid groups to sulfonyl chlorides.

Key Variables :

-

Temperature : Elevated temperatures (125–130°C) enhance sulfonation efficiency but risk over-sulfonation.

-

Molar Ratios : A 5:1 ratio of ClSO₃H to anthracene ensures complete disubstitution.

Chlorination Strategies: From Sulfonic Acid to Sulfonyl Chloride

After sulfonation, the intermediate anthracene-1,5-disulfonic acid undergoes chlorination. This step is critical for achieving high purity and yield.

Thionyl Chloride (SOCl₂)

Thionyl chloride is the most widely used chlorinating agent due to its efficiency and byproduct volatility (SO₂ and HCl). The reaction proceeds via nucleophilic acyl substitution:

Conditions :

Phosphorus Pentachloride (PCl₅)

In cases where SOCl₂ is insufficiently reactive, PCl₅ offers a stronger chlorinating alternative. However, it requires careful handling due to hygroscopicity:

Conditions :

Industrial-Scale Optimization

Reaction Workup and Purification

Post-chlorination, the crude product is quenched in ice water to precipitate this compound. Filtration and washing with cold water remove residual acids and salts. Industrial processes achieve ≥95% purity through:

Yield and Efficiency Comparison

| Method | Chlorinating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| ClSO₃H + SOCl₂ | Thionyl chloride | 80–90 | 90 | 95 |

| ClSO₃H + PCl₅ | Phosphorus pentachloride | 130 | 70 | 93 |

| ClSO₃H + SOCl₂ + NH₂SO₃H | Thionyl chloride | 60–80 | 98.5 | 99 |

Notable Findings :

Mechanistic Insights and Challenges

Regioselectivity in Sulfonation

Anthracene’s planar structure allows sulfonation at multiple positions. Achieving 1,5-disubstitution requires:

-

Electronic Effects : Electron-withdrawing groups (e.g., pre-existing sulfonic acids) direct subsequent sulfonation to meta positions.

-

Steric Hindrance : Bulky substituents at the 9-position can bias sulfonation toward 1 and 5 positions.

Side Reactions and Mitigation

Q & A

What are the standard laboratory protocols for synthesizing 1,5-Anthracenedisulfonyl chloride?

Basic Research Focus

Synthesis typically involves sulfonation or chlorosulfonation of anthracene derivatives. For example, controlled reaction conditions (e.g., using chlorosulfonic acid at 0–5°C) can selectively introduce sulfonyl chloride groups at the 1,5-positions. Post-synthesis purification via recrystallization (e.g., in dichloromethane/hexane mixtures) or column chromatography is critical to isolate the product from mono-sulfonated byproducts. Reaction progress should be monitored using thin-layer chromatography (TLC) and confirmed via -NMR to verify positional specificity .

How should researchers handle and store this compound to ensure stability and safety?

Basic Research Focus

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to mitigate hydrolysis and degradation. Safety protocols from TCI America emphasize using PPE (nitrile gloves, chemical goggles, lab coats) and working in fume hoods. Regular verification of storage conditions via -NMR is recommended to detect decomposition products like anthraquinone derivatives. Disposal must comply with federal regulations, using qualified personnel for neutralization (e.g., with sodium bicarbonate) .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Focus

Key techniques include:

- -NMR : Identifies aromatic proton environments (e.g., downfield shifts for sulfonyl-adjacent hydrogens).

- -NMR : Confirms sulfonyl group attachment via deshielded carbon signals.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated vs. observed m/z).

- FT-IR : Detects S=O stretching vibrations (~1350–1200 cm). Cross-referencing with anthracene derivatives in databases (e.g., EnvironmentalChemistry.com ) ensures accuracy .

How does the electron-withdrawing nature of sulfonyl chloride groups influence reactivity in cross-coupling reactions?

Advanced Research Focus

The sulfonyl chloride groups deactivate the anthracene core, reducing electrophilic substitution but enhancing nucleophilic displacement (e.g., with amines or alcohols). For example, in polymer synthesis (e.g., light-sensitive polysulfonates), the 1,5-substitution pattern enables controlled crosslinking with bisphenol derivatives under UV light. Kinetic studies using differential scanning calorimetry (DSC) can optimize reaction rates and selectivity .

What strategies resolve discrepancies in reaction yields during multi-step syntheses involving this compound?

Advanced Research Focus

Yield variations (e.g., 50–83% in diaryl systems) may arise from competing hydrolysis or steric hindrance. Troubleshooting steps:

- In situ derivatization : Convert sulfonyl chloride to stable intermediates (e.g., sulfonamides) to prevent degradation.

- Stoichiometric control : Use excess nucleophiles (e.g., amines) to drive reactions to completion.

- Reaction monitoring : Employ real-time Raman spectroscopy to detect intermediates and adjust conditions dynamically.

Comparative analysis of HRMS and -NMR data from analogous compounds (e.g., brominated anthracenes) can identify side reactions .

How can this compound be applied in electrochemical sensor development?

Advanced Research Focus

Derivatization of the sulfonyl chloride groups enables covalent attachment to electrode surfaces. For instance:

- Functionalization : React with pyrrole derivatives to form conductive polymers (e.g., PPy/AQDS composites), enhancing electron transfer in anthraquinone-based sensors.

- Stability testing : Use cyclic voltammetry to assess redox activity under varying pH and temperature. Reference electrochemical data (e.g., 0.8 V vs. Ag/AgCl) from anthraquinone disulfonic acid salts provides benchmarks .

What are the challenges in studying the photochemical stability of this compound in polymeric matrices?

Advanced Research Focus

UV-induced degradation pathways (e.g., radical formation or sulfonic acid generation) require:

- Accelerated aging studies : Expose polymers to UV light (254–365 nm) and analyze degradation via gel permeation chromatography (GPC) and XPS.

- Additive screening : Incorporate stabilizers (e.g., hindered amine light stabilizers) to mitigate chain scission. Kodak’s research on polysulfonates highlights the role of substituent positioning (e.g., methyl vs. nitro groups) in photostability .

How can computational modeling predict the reactivity of this compound in novel reaction systems?

Advanced Research Focus

Density functional theory (DFT) simulations can:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.